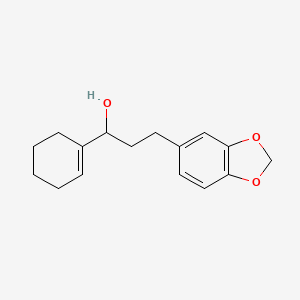
N-methyl-4-(2-methylpyridin-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(2-methylpyridin-4-yl)aniline is an organic compound that belongs to the class of anilines It features a methyl group attached to the nitrogen atom of the aniline and a pyridine ring substituted at the 4-position with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(2-methylpyridin-4-yl)aniline can be achieved through several methods. One common approach involves the methylation of 4-(2-methylpyridin-4-yl)aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes using similar catalytic systems. The use of transition metal catalysts, such as ruthenium complexes, allows for efficient and selective methylation, making the process suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-4-(2-methylpyridin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(2-methylpyridin-4-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of N-methyl-4-(2-methylpyridin-4-yl)aniline involves its interaction with molecular targets through various pathways. The compound can participate in intramolecular charge-transfer processes, leading to its potential use in nonlinear optical applications. Additionally, its interaction with biological targets may involve binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features but without the methyl group on the nitrogen atom.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Another derivative with a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with different electronic properties.
Uniqueness
N-methyl-4-(2-methylpyridin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Eigenschaften
Molekularformel |
C13H14N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
N-methyl-4-(2-methylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-10-9-12(7-8-15-10)11-3-5-13(14-2)6-4-11/h3-9,14H,1-2H3 |
InChI-Schlüssel |
HIHLXMAJXGCGAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
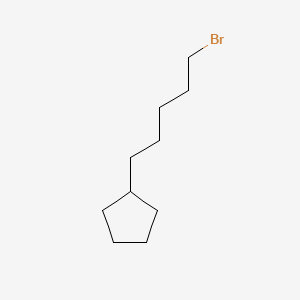
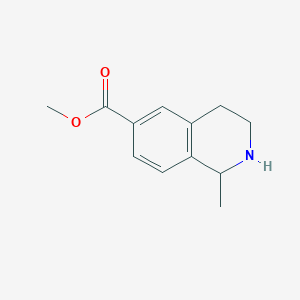

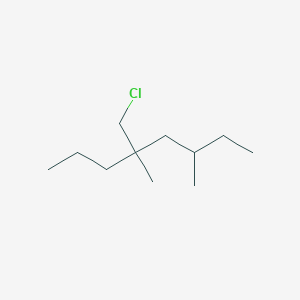
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
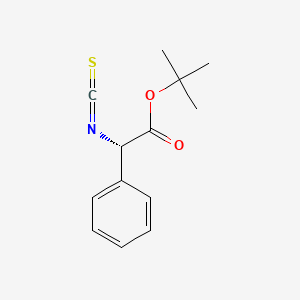
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
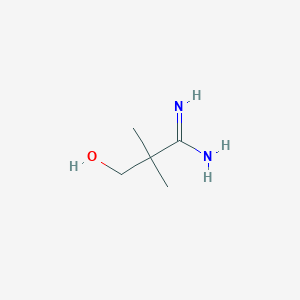
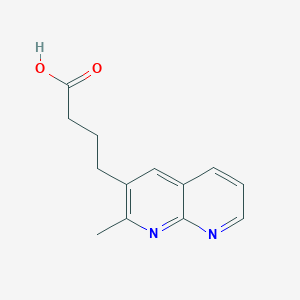
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)

